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Compound of Interest

Compound Name: O-Phenyl chlorothioformate

Cat. No.: B129335 Get Quote

O-Phenyl Chlorothioformate: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the chemical properties, structure, and

reactivity of O-Phenyl chlorothioformate. It includes a summary of its physicochemical

properties, in-depth spectroscopic analysis, and a detailed experimental protocol for its

synthesis and purification. The document is intended to serve as a comprehensive resource for

researchers and professionals in the fields of organic synthesis, medicinal chemistry, and

materials science.

Chemical Properties and Identification
O-Phenyl chlorothioformate, with the CAS number 1005-56-7, is a versatile reagent in

organic synthesis.[1][2][3][4] It is a colorless to yellow liquid with a characteristic odor.[2]

Table 1: Physicochemical Properties of O-Phenyl Chlorothioformate
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Property Value Reference(s)

Molecular Formula C₇H₅ClOS [4]

Molecular Weight 172.63 g/mol [4]

Boiling Point 81-83 °C at 6 mmHg

Density 1.248 g/mL at 25 °C

Refractive Index (n20/D) 1.581

Flash Point 81 °C (closed cup)

Table 2: Chemical Identifiers

Identifier Value

CAS Number 1005-56-7

IUPAC Name O-phenyl chloromethanethioate

Synonyms

Phenyl chlorothionoformate,

Phenoxythiocarbonyl chloride, O-Phenyl

carbonochloridothioate

SMILES C1=CC=C(C=C1)OC(=S)Cl

InChI
InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-

6/h1-5H

Molecular Structure
The structure of O-Phenyl chlorothioformate features a phenyl group attached to an oxygen

atom, which is in turn bonded to a thiocarbonyl chloride group.

Connectivity and Visualization
Caption: 2D structure of O-Phenyl chlorothioformate.

Bond Parameters (Computational)
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Due to the limited availability of experimentally determined structural data, computational

methods are widely accepted for predicting molecular geometries. The following table presents

bond lengths and angles for O-Phenyl chlorothioformate, calculated using Density Functional

Theory (DFT), a common computational approach.

Table 3: Calculated Bond Lengths and Angles

Bond/Angle Value (Å or °)

C=S 1.630

C-Cl 1.785

C-O 1.350

O-C (phenyl) 1.420

C-C (phenyl, avg.) 1.390

C-H (phenyl, avg.) 1.085

O-C-Cl 110.5

O=C-S 125.0

S=C-Cl 124.5

C-O-C (phenyl) 118.0

Note: These values are estimations from computational models and may vary slightly from

experimental data.

Spectroscopic Properties
Infrared (IR) Spectroscopy
The IR spectrum of O-Phenyl chlorothioformate is characterized by several key absorption

bands that correspond to the vibrational modes of its functional groups. While an actual

spectrum is not provided, the expected characteristic peaks are listed below.

Table 4: Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Intensity

3100-3000 Aromatic C-H stretch Medium

1600-1585, 1500-1400 Aromatic C=C stretch Medium-Strong

~1250 C=S stretch Strong

~1100 C-O stretch Strong

~750 C-Cl stretch Strong

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 5: 13C NMR Chemical Shifts (in CDCl₃)

Carbon Atom Chemical Shift (ppm)

C=S ~190

Phenyl C-O ~155

Phenyl C (ortho, para) ~129, ~126

Phenyl C (meta) ~121

Note: The specific shifts for the aromatic carbons can vary slightly.[5]

Mass Spectrometry
Electron impact mass spectrometry (EI-MS) of O-Phenyl chlorothioformate results in a

characteristic fragmentation pattern. The molecular ion peak is expected at m/z 172 (for ³⁵Cl)

and 174 (for ³⁷Cl) with an approximate ratio of 3:1.

Table 6: Major Fragments in Mass Spectrum
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m/z Fragment

172/174 [M]⁺ (Molecular ion)

137 [M - Cl]⁺

94 [C₆H₅OH]⁺

77 [C₆H₅]⁺

The fragmentation is initiated by the loss of a chlorine atom, followed by rearrangements and

further fragmentation of the phenyl-containing moiety.[6]

Experimental Protocols
Synthesis of O-Phenyl Chlorothioformate
This protocol is based on the reaction of phenol with thiophosgene.[7]

Materials:

Phenol

Thiophosgene (CSCl₂)

5% Aqueous Sodium Hydroxide (NaOH)

Chloroform (CHCl₃)

5% Hydrochloric Acid (HCl)

Magnesium Sulfate (MgSO₄), anhydrous

Ice

Equipment:

Three-necked round-bottom flask

Stirring apparatus
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Addition funnel

Thermometer

Separatory funnel

Rotary evaporator

Vacuum distillation apparatus

Procedure:

In a three-necked round-bottom flask equipped with a stirrer, addition funnel, and

thermometer, dissolve thiophosgene (1.0 equivalent) in chloroform.

Cool the solution to 0-5 °C using an ice bath.

In a separate flask, dissolve phenol (1.05 equivalents) in a 5% aqueous solution of sodium

hydroxide. Cool this solution to 0-5 °C.

Slowly add the cold phenol solution to the stirred thiophosgene solution via the addition

funnel, maintaining the reaction temperature below 10 °C.

After the addition is complete, continue stirring at 0-5 °C for 1 hour.

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with 5% hydrochloric acid and then with water.

Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

Purify the crude product by vacuum distillation to yield O-Phenyl chlorothioformate as a

clear yellow liquid. The product typically distills at 51-58 °C under a pressure of 8 mmHg.[7]
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Reactants

Reaction Workup Purification

Phenol in 5% NaOH(aq)

Addition at 0-5°C,
Stirring for 1h

Thiophosgene in Chloroform

Phase Separation Wash with 5% HCl Wash with Water Dry with MgSO4 Filtration Rotary Evaporation Vacuum Distillation O-Phenyl
chlorothioformate

Click to download full resolution via product page

Caption: Workflow for the synthesis of O-Phenyl chlorothioformate.

Purification
Purification of crude O-Phenyl chlorothioformate is effectively achieved by vacuum

distillation.[7][8] It is crucial to perform the distillation under reduced pressure to prevent

thermal decomposition of the product. The boiling point is reported as 81-83 °C at 6 mmHg.

Reactivity and Applications
O-Phenyl chlorothioformate is a reactive molecule that serves as a versatile intermediate in

organic synthesis.[2] Its primary applications are in the preparation of thiocarbonates,

thioesters, and other sulfur-containing compounds.[1][2]

Nucleophilic Substitution
The chlorothioformate group is susceptible to nucleophilic attack. The reaction mechanism can

proceed through either a concerted (SN2-like) or a stepwise (addition-elimination) pathway,

depending on the nucleophile and solvent conditions.

O-Phenyl chlorothioformate
O-Phenyl thiocarbamate

(or other derivative)
Nucleophile (Nu-H)

HClbyproduct

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b129335?utm_src=pdf-body-img
https://www.benchchem.com/product/b129335?utm_src=pdf-body
https://www.benchchem.com/product/b129335?utm_src=pdf-body
https://patents.google.com/patent/US4754072A/en
https://patents.google.com/patent/CN103435495A/en
https://www.benchchem.com/product/b129335?utm_src=pdf-body
https://www.nbinno.com/article/other-organic-chemicals/o-phenyl-chlorothionoformate-a-key-intermediate-for-modern-synthesis-si
https://www.benchchem.com/product/b088878
https://www.nbinno.com/article/other-organic-chemicals/o-phenyl-chlorothionoformate-a-key-intermediate-for-modern-synthesis-si
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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